An In-Depth Technical Guide to 4-[(4-Methylphenyl)sulfanyl]benzaldehyde: Synthesis, Structure, and Analysis
An In-Depth Technical Guide to 4-[(4-Methylphenyl)sulfanyl]benzaldehyde: Synthesis, Structure, and Analysis
Introduction: The Significance of Diaryl Sulfides
In the landscape of modern medicinal chemistry and materials science, the diaryl sulfide scaffold represents a cornerstone structural motif. These compounds are not merely synthetic curiosities; they are integral to a host of biologically active molecules and advanced materials. Their utility stems from the unique electronic properties and conformational flexibility imparted by the sulfur bridge connecting two aromatic rings. Diaryl sulfides are recognized as privileged structures in drug discovery, with prominent examples including inhibitors of the brain serotonin transporter (SERT), which are crucial in the development of treatments for neuropsychiatric disorders.
This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 4-[(4-Methylphenyl)sulfanyl]benzaldehyde . We will delve into its synthesis, elucidate its chemical structure, and present a suite of validated analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a practical, in-depth understanding of this important chemical entity.
Chemical Identity and Core Structure
The foundational step in understanding any compound is to establish its precise chemical structure and properties. 4-[(4-Methylphenyl)sulfanyl]benzaldehyde, also known as 4-(p-tolylthio)benzaldehyde, is an unsymmetrical diaryl sulfide featuring a benzaldehyde moiety and a p-tolyl group linked by a thioether bond.
Molecular Structure
The structure consists of a benzaldehyde ring where the sulfur atom is attached at the C4 position, and this sulfur is, in turn, bonded to the C4 position of a toluene ring. This arrangement results in a molecule with distinct electronic and steric characteristics.
Caption: Chemical structure of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 4-(p-tolylthio)benzaldehyde | AiFChem[1] |
| Synonyms | 4-[(4-Methylphenyl)sulfanyl]benzaldehyde | AiFChem[1] |
| CAS Number | 141339-95-9 | AiFChem[1] |
| Molecular Formula | C₁₄H₁₂OS | AiFChem[1] |
| Molecular Weight | 228.32 g/mol | AiFChem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | AiFChem[1] |
| InChI Key | CAXODQYDWCYSBN-UHFFFAOYSA-N | AiFChem[1] |
Synthesis Pathway: A Practical Approach
The construction of the C-S bond is the critical step in synthesizing diaryl sulfides. Transition metal-catalyzed cross-coupling reactions are the most robust and widely adopted methods in modern organic synthesis for this purpose.[2][3] Copper and palladium-based catalysts are particularly effective, offering high yields and broad functional group tolerance.[2]
Here, we outline a well-established and reliable protocol based on a copper-catalyzed C-S coupling reaction between 4-iodobenzaldehyde and 4-methylthiophenol.
Rationale for Method Selection
-
Catalyst Choice: Copper(I) iodide (CuI) is selected as the catalyst due to its lower cost and toxicity compared to palladium-based systems, making the process more economical and environmentally benign.[2]
-
Ligand: A ligand such as 2,2'-bipyridine can be employed to stabilize the copper catalyst and facilitate the reaction, although in some cases, a ligand-free system may be sufficient.
-
Base and Solvent: A base is required to deprotonate the thiophenol, generating the more nucleophilic thiolate anion. Potassium carbonate (K₂CO₃) is a suitable, inexpensive base. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (1.0 eq), 4-methylthiophenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (4-iodobenzaldehyde) is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-[(4-Methylphenyl)sulfanyl]benzaldehyde.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following section details the core analytical methods.
Analytical Workflow Overview
Caption: Integrated workflow for the analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are required for a complete assignment.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Data:
-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the carbonyl group and appears as a characteristic singlet far downfield.[4] |
| ~7.80 | d | 2H | Ar-H (ortho to CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the meta protons.[4] |
| ~7.50 | d | 2H | Ar-H (ortho to S) | Protons on the tolyl ring adjacent to the sulfur atom. |
| ~7.35 | d | 2H | Ar-H (meta to CHO) | These protons are ortho to the sulfur, which is less deshielding than the aldehyde. They appear as a doublet. |
| ~7.20 | d | 2H | Ar-H (meta to S) | Protons on the tolyl ring meta to the sulfur atom. |
| ~2.40 | s | 3H | Methyl-H (-CH₃) | The methyl protons appear as a singlet in the aliphatic region. |
-
¹³C NMR Spectroscopy: This provides information on the number of non-equivalent carbon atoms and their chemical environment.
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
-
Expected ¹³C NMR Data:
-
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~191.0 | Aldehyde C=O | The carbonyl carbon is highly deshielded and appears at a very low field, which is diagnostic for aldehydes.[5] |
| ~148.0 | Ar C-S (benzaldehyde ring) | The carbon atom directly attached to the sulfur. |
| ~139.0 | Ar C-CH₃ (tolyl ring) | The carbon atom bearing the methyl group. |
| ~135.0 | Ar C-CHO | The carbon atom to which the aldehyde group is attached. |
| ~133.0 - 125.0 | Aromatic CH carbons | The remaining aromatic carbons will appear in this region. Specific assignments can be made with 2D NMR techniques.[5][6] |
| ~21.0 | Methyl -CH₃ | The methyl carbon appears in the typical aliphatic region. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Expected Data:
-
Molecular Ion: The primary peak expected in the mass spectrum would correspond to the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₄H₁₂OS + H]⁺: 229.07
-
Rationale: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for accurate molecular weight determination. The observation of this ion confirms the elemental composition of the synthesized product.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a spectrum can be acquired from a thin film between salt plates.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2820 and ~2720 | C-H stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 | C=O stretch | Aldehyde Carbonyl |
| ~1590, ~1480 | C=C stretch | Aromatic Ring |
| ~1100-1000 | C-S stretch | Diaryl Sulfide |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is typically suitable for a molecule of this polarity.[7][8]
-
Rationale for Method: A C18 column is used as the stationary phase due to its versatility in retaining moderately polar organic compounds. A mobile phase gradient of acetonitrile and water allows for the efficient elution of the target compound while separating it from potential impurities. UV detection is ideal as the aromatic rings and carbonyl group provide strong chromophores.
-
Protocol:
-
Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of ~1 mg/mL.
-
Dilute the stock solution to an appropriate working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Inject the sample into the HPLC system.
-
-
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
References
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Abedinifar, F. (2021). A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. MDPI. Available at: [Link]
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Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
-
Doc Brown's Chemistry. (2025). 13C NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
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Li, Q., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]
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Li, Q., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Available at: [Link]
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